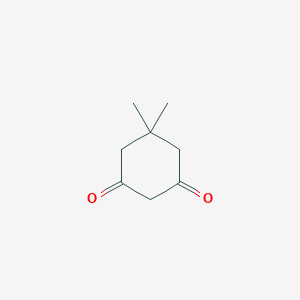
ジメドン
概要
説明
5,5-Dimethylcyclohexane-1,3-dione, also known as 5,5-dimethyl-1,3-cyclohexanedione, is an organic compound with the formula (CH3)2C(CH2)2(CO)2(CH2). It is classified as a cyclic diketone and is a derivative of 1,3-cyclohexanedione. 5,5-Dimethylcyclohexane-1,3-dione is a white solid that is soluble in water, ethanol, and methanol. Historically, it has been used as a reagent to test for the presence of aldehyde functional groups .
科学的研究の応用
5,5-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
作用機序
Target of Action
Dimedone, a cyclic 1,3-diketone, has been used as a precursor for the synthesis of various compounds . The primary targets of Dimedone are aldehydes . It reacts with aldehydes to give crystalline derivatives . Additionally, it has been used to synthesize molecules that inhibit tyrosine kinases and Pim-1 kinase , which play crucial roles in cell growth and survival .
Mode of Action
Dimedone reacts with its targets through a series of chemical reactions. The first step is a Michael addition , followed by a Dieckmann cyclization , basic ester hydrolysis , and thermal decarboxylation . These reactions result in the formation of a more stable 6-membered ring . When reacting with aldehydes, Dimedone forms crystalline derivatives .
Biochemical Pathways
The biochemical pathways affected by Dimedone are primarily those involving the targets it interacts with. For instance, when Dimedone-derived compounds inhibit tyrosine kinases, they can affect pathways related to cell growth and survival .
Pharmacokinetics
Its solubility in water, ethanol, and methanol suggests that it may have good bioavailability.
Result of Action
The result of Dimedone’s action depends on the specific targets and the compounds it forms. For example, when it reacts with aldehydes, it forms crystalline derivatives that can be used to distinguish between different aldehydes . Compounds synthesized from Dimedone have shown antitumor activities and inhibitory effects on tyrosine kinases and Pim-1 kinase .
Action Environment
The action, efficacy, and stability of Dimedone can be influenced by various environmental factors. For instance, the reactions involving Dimedone are often carried out in basic conditions . Additionally, the stability of Dimedone and its derivatives may be affected by factors such as temperature and pH.
準備方法
5,5-Dimethylcyclohexane-1,3-dione is typically synthesized through a multi-step process involving a Michael addition, followed by a Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . The synthesis begins with the reaction of mesityl oxide and diethyl malonate. The Michael addition forms an intermediate, which then undergoes Dieckmann cyclization to form a cyclic compound. This intermediate is then hydrolyzed and decarboxylated to yield dimedone .
化学反応の分析
5,5-Dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: 5,5-Dimethylcyclohexane-1,3-dione can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various aldehydes for substitution reactions. The major products formed from these reactions include diketones, alcohols, and various heterocyclic compounds .
類似化合物との比較
5,5-Dimethylcyclohexane-1,3-dione is often compared with other cyclic diketones and 1,3-dicarbonyl compounds. Similar compounds include:
Leptospermone: A naturally occurring herbicide produced by Callistemon citrinus.
Piroxicam: An anti-inflammatory drug used for the treatment of arthritis.
Spiro-1,3-cyclohexadiones: Key intermediates in the synthesis of pharmaceutical products such as CETP inhibitors.
What sets dimedone apart is its stability and versatility in forming stable enols and its wide range of applications in both synthetic and analytical chemistry .
特性
IUPAC Name |
5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8(2)4-6(9)3-7(10)5-8/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADXJIPKFRBFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021987 | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11242 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
126-81-8 | |
| Record name | Dimedone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimedone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimedone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimedone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimedone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclohexanedione, 5,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5-Dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMEDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B5DSX2FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimedone?
A1: Dimedone has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.
Q2: What spectroscopic data is available for dimedone?
A2: Dimedone has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, , ] IR spectroscopy reveals characteristic peaks for the carbonyl groups and C-H bonds, while NMR provides information on the proton and carbon environments within the molecule. [, ]
Q3: How does the crystal structure of dimedone change under high pressure?
A4: High-pressure X-ray diffraction studies show that dimedone crystals exhibit anisotropic and non-linear compressibility. [] The compressibility is more pronounced along the helices formed by hydrogen-bonded molecules. [] Interestingly, compression also leads to elongation of the carbonyl (C=O) bond involved in hydrogen bonding, consistent with observations in other 1,3-diketones. []
Q4: What is the significance of the reaction between dimedone and aldehydes?
A5: Dimedone readily reacts with aldehydes via a Knoevenagel condensation reaction. [, , ] This reaction forms the basis for synthesizing various heterocyclic compounds, including tetrahydrobenzo[b]pyrans, which have significant biological and pharmaceutical applications. [, , , ]
Q5: Can dimedone be used as a protecting group in peptide synthesis?
A6: Yes, dimedone can act as a protecting group for amino groups in peptide synthesis. [, ] Reaction of dimedone with amino acid active esters yields optically pure enamine derivatives. [] These derivatives can be further converted to azides and used in peptide synthesis. [, ] Removal of the dimedone protecting group is readily achieved using aqueous bromine. []
Q6: How does dimedone react with chalcones?
A7: The reaction of dimedone with chalcones, seemingly a simple Michael addition, can yield three different product types depending on the reaction conditions and purification methods. [] While the expected Michael adducts form readily, recrystallization in air can lead to hydroperoxidated and hydroxylated derivatives. []
Q7: What is the role of dimedone in formaldehyde detection?
A8: Dimedone reacts with formaldehyde to form a stable complex, formaldemethone. [, , ] This reaction forms the basis for detecting and quantifying formaldehyde in biological samples. [, , ] Formaldemethone can be readily analyzed using techniques like high-performance liquid chromatography (HPLC) [] and overpressured layer chromatography (OPLC). []
Q8: How can dimedone be used to study protein sulfenation?
A9: Dimedone selectively reacts with sulfenic acids (SOHs), oxidized forms of cysteine residues in proteins. [, , ] This reaction allows researchers to trap and study protein SOHs, which are important in redox signaling and regulation. [, , ] The development of a biotinylated dimedone derivative further facilitates the detection and identification of sulfenylated proteins. []
Q9: Can dimedone act as a catalyst in organic synthesis?
A10: Yes, dimedone has shown catalytic activity in certain organic reactions. For example, it can catalyze the addition of amines to cyano groups, leading to the formation of thiazol-2-yl substituted E-acrylonitriles. []
Q10: What types of catalysts have been used to promote reactions involving dimedone?
A11: Various catalysts, including Lewis acids and organocatalysts, have been employed to facilitate reactions involving dimedone. [, , , ] Examples include Fe3O4 nanoparticles, phosphorus pentoxide supported on alumina (P2O5/Al2O3), and caffeine. [, , ] These catalysts enhance reaction rates and yields, often under mild and environmentally friendly conditions. [, , ]
Q11: What is the role of electrochemical methods in dimedone chemistry?
A12: Electrochemical methods offer a unique approach to utilizing dimedone in organic synthesis. [] By applying a suitable electrode potential, the acidic -CH proton of dimedone can be activated, generating an enol form that acts as an electro-generated base. [] This electro-catalytic approach allows for the synthesis of 4H-chromene derivatives under mild conditions without the need for external chemical bases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


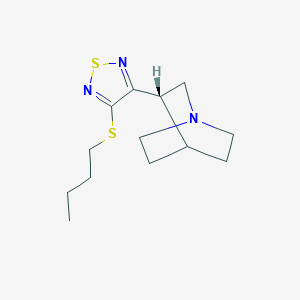
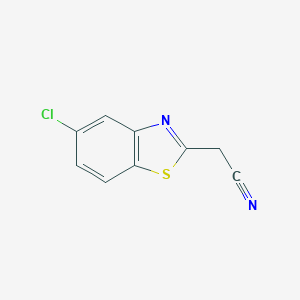
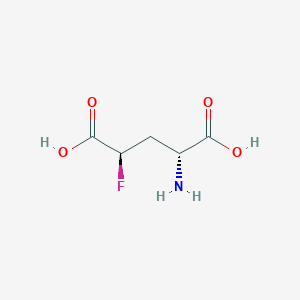

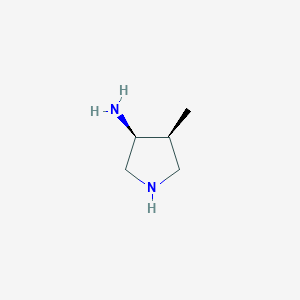

![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
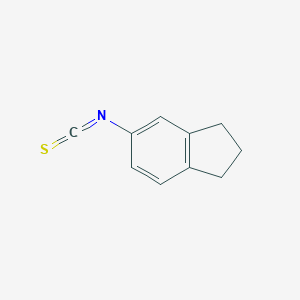
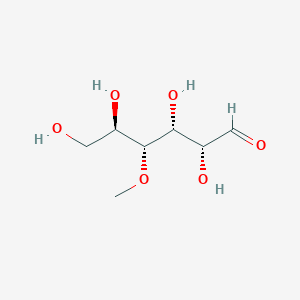
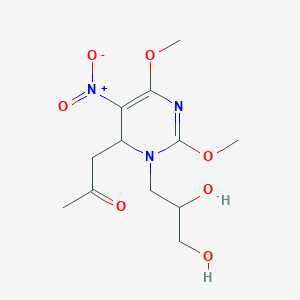
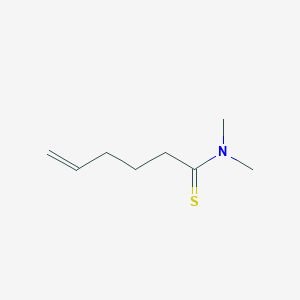
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)

